molecular formula C15H21NO5 B3166574 tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate CAS No. 912762-37-9

tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate

Cat. No.: B3166574
CAS No.: 912762-37-9
M. Wt: 295.33 g/mol
InChI Key: WNWMIXHYCXSYPI-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate (CAS 912762-37-9) is a carbamate-protected synthetic intermediate with a molecular formula of C15H21NO5 and a molecular weight of 295.33 g/mol. This compound is supplied with a minimum purity of 95% and is intended for research and development use only. It is a valuable building block in organic synthesis and medicinal chemistry. The structure features a tert-butoxycarbonyl (Boc) protecting group on the amine, making it a crucial precursor for the introduction of the 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-one scaffold in more complex molecules. The 3,4-dimethoxyphenyl moiety is a common pharmacophore found in compounds with various biological activities. Researchers utilize this chemical in the synthesis of novel heterocyclic conjugates and other complex organic targets, particularly in the exploration of new pharmaceutical agents. This product is strictly for laboratory research by qualified personnel. It is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, or household products. For specific storage and handling conditions, please refer to the safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(18)16-9-11(17)10-6-7-12(19-4)13(8-10)20-5/h6-8H,9H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWMIXHYCXSYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3,4-dimethoxyphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The compound’s structural analogues differ primarily in their aromatic substituents and functional groups, which influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Biological Activity/Application
tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate (Target Compound) 3,4-dimethoxyphenyl 295.33 HDAC inhibition (EC₅₀ = 50.12 nM)
tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate 4-fluoro-3-methylphenyl 267.30 402.1 Intermediate for kinase inhibitors
tert-butyl (3-(2,4-dimethoxyphenyl)propyl)(4-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2-yl)carbamate (169) 2,4-dimethoxyphenyl, fluorophenyl 537.59 CK1δ inhibition (98% HPLC purity)
tert-butyl N-[2-(3,5-bis(trifluoromethyl)phenyl)propanamido]ethylcarbamate (PS37) 3,5-bis(trifluoromethyl)phenyl Neurokinin 1 receptor antagonism
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-indole-3-carbohydrazide (3o) Indole, 3,4-dimethoxyphenyl 267–270 Antimalarial activity
Key Observations:

Substituent Effects :

  • Electron-Donating Groups : The 3,4-dimethoxyphenyl group in the target compound enhances electron density, improving binding to enzymes like HDACs .
  • Halogenated Analogues : Fluorinated derivatives (e.g., 4-fluoro-3-methylphenyl) exhibit higher boiling points (~402 °C) due to increased molecular polarity .
  • Bulkier Groups : Compounds with trifluoromethyl groups (e.g., PS37) show enhanced metabolic stability but reduced solubility .

Thermal Stability :

  • Melting points vary significantly; indole-containing analogues (e.g., 3o) have higher melting points (>260 °C) due to rigid planar structures .

Biological Activity

tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, structure, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C15H21NO
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 912762-41-5

The chemical structure includes a tert-butyl group and a carbamate moiety connected to a 3,4-dimethoxyphenyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 3,4-dimethoxyphenyl group. The general procedure includes:

  • Reagents : tert-butyl carbamate, 3,4-dimethoxyacetophenone.
  • Solvent : Dichloromethane or another suitable organic solvent.
  • Conditions : Stirring at room temperature or under reflux conditions for several hours.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives of carbamates against bacterial strains and found that certain modifications enhanced their activity against Gram-positive bacteria.

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coli
This compoundModerateLow
Related carbamate derivativeHighModerate

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. The mechanism appears to involve the suppression of NF-kB activation pathways, which are critical in inflammatory responses.

Case Studies

  • Study on Antifungal Activity : A series of experiments demonstrated that derivatives of this carbamate exhibited antifungal properties against various pathogenic fungi. The results indicated that modifications to the phenyl group significantly affected antifungal potency.
  • Molecular Docking Studies : Computational studies using molecular docking have suggested that the compound can interact with specific biological targets involved in inflammation and infection pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic Question: What are the common synthetic routes for tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate, and how are yields optimized?

Methodological Answer:
The compound is typically synthesized via carbamate coupling reactions. A representative method involves reacting tert-butyl carbamate with a substituted phenylaldehyde derivative under nitrogen atmosphere. For example:

  • Step 1 : React 3,4-dimethoxyphenylacetone with tert-butyl carbamate in dry dichloromethane (DCM) using boron tribromide (BBr₃) as a catalyst at 25°C for 5 hours .
  • Step 2 : Neutralize the reaction with saturated Na₂CO₃, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (yield: ~11–45%) .
    Yield optimization strategies include:
  • Temperature control : Maintaining 0–25°C to minimize side reactions.
  • Catalyst stoichiometry : Adjusting BBr₃ molar ratios (1.2–1.5 equiv.) to enhance reactivity.
  • Purification : Using gradient elution in chromatography to resolve byproducts (e.g., tert-butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate derivatives) .

Advanced Question: How can structural discrepancies in NMR data for this compound be resolved across different studies?

Methodological Answer:
Discrepancies in NMR shifts (e.g., δ 1.4–1.5 ppm for tert-butyl vs. δ 3.8–3.9 ppm for methoxy groups) often arise from solvent effects or impurities. To resolve these:

  • Standardized conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal references (TMS).
  • 2D NMR : Perform HSQC and HMBC to confirm coupling between the carbamate NH and the dimethoxyphenyl group .
  • Comparative analysis : Cross-reference with high-resolution mass spectrometry (HR-ESI-MS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 336.1452) .

Basic Question: What spectroscopic techniques are essential for characterizing this compound’s purity?

Methodological Answer:
Critical techniques include:

  • ¹H/¹³C NMR : To confirm the tert-butyl group (δ 1.4 ppm, 9H singlet) and dimethoxyphenyl protons (δ 3.8–3.9 ppm) .
  • IR spectroscopy : Identify carbamate C=O stretching (~1700 cm⁻¹) and NH bending (~1530 cm⁻¹) .
  • Melting point analysis : Compare observed values (e.g., 109–112°C) with literature to assess crystallinity .

Advanced Question: How does the 3,4-dimethoxyphenyl moiety influence this compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The electron-rich dimethoxyphenyl group directs electrophilic substitution reactions. Key observations:

  • Suzuki coupling : The methoxy groups stabilize intermediates, enabling Pd-catalyzed arylations at the ortho position (yields: 60–75%) .
  • Oxidative stability : The dimethoxy structure reduces susceptibility to autoxidation compared to non-substituted phenyl derivatives, as shown by DSC (decomposition onset: ~220°C) .
  • Steric effects : Bulkiness limits nucleophilic attack on the carbamate carbonyl, requiring optimized bases (e.g., K₂CO₃ in DMF) .

Basic Question: What are the documented biological targets of this compound?

Methodological Answer:
The carbamate group and dimethoxyphenyl moiety enable interactions with enzymes:

  • Enzyme inhibition : Acts as a reversible inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase (IC₅₀: ~5 µM) via competitive binding to the thiamine pyrophosphate site .
  • Cellular assays : In Salmonella models, it reduces pathogenicity by 80% at 10 µM by targeting central regulators (e.g., HilA) .

Advanced Question: How can computational modeling predict this compound’s binding affinity for novel targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to proteins (e.g., VAP-1), focusing on hydrogen bonds between the carbamate NH and Glu274 .
  • MD simulations : Analyze stability in water-lipid bilayers (GROMACS) to assess membrane permeability (logP: ~2.5) .
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using Hammett σ constants .

Basic Question: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage conditions : Keep at –20°C in amber vials under nitrogen to prevent hydrolysis of the carbamate group .
  • Degradation markers : Monitor via HPLC for peaks at t = 8.2 min (hydrolysis product: 3,4-dimethoxyphenylacetic acid) .

Advanced Question: How can contradictory bioactivity data (e.g., IC₅₀ variability) be addressed in mechanistic studies?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293T) and ATP concentrations (1 mM) to minimize variability .
  • Metabolite profiling : Perform LC-MS to identify active metabolites (e.g., N-desmethyl derivatives) that may contribute to discrepancies .

Basic Question: What synthetic intermediates are critical for scaling up production?

Methodological Answer:
Key intermediates include:

  • 3,4-Dimethoxyphenylacetone : Synthesized via Friedel-Crafts acylation (AlCl₃, 0°C) with 85% yield .
  • tert-Butyl carbamate : Prepared by reacting tert-butanol with phosgene (toxic; handle under strict fume hood conditions) .

Advanced Question: How do stereochemical variations (e.g., R/S configurations) impact biological activity?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers (e.g., using Chiralpak AD-H column) to isolate (R)- and (S)-forms .
  • Activity comparison : The (R)-enantiomer shows 3-fold higher VAP-1 inhibition (IC₅₀: 2.1 µM) than the (S)-form due to better fit in the hydrophobic pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate

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